1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea
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Overview
Description
1-Phenyl-3-[®-1-methyl-2-[(dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea is a complex organic compound that features a unique structure combining phenyl, methyl, and dinaphtho-dioxaphosphepin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[®-1-methyl-2-[(dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea typically involves multiple steps:
Formation of the dinaphtho-dioxaphosphepin moiety: This step involves the reaction of naphthol derivatives with phosphorus trichloride under controlled conditions to form the dioxaphosphepin ring.
Attachment of the phenyl and methyl groups: The phenyl and methyl groups are introduced through a series of substitution reactions, often involving Grignard reagents or organolithium compounds.
Coupling with urea: The final step involves the coupling of the intermediate with urea under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[®-1-methyl-2-[(dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea can undergo various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-Phenyl-3-[®-1-methyl-2-[(dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[®-1-methyl-2-[(dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-[®-1-methyl-2-[(dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]amine
- 1-Phenyl-3-[®-1-methyl-2-[(dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]carbamate
Uniqueness
1-Phenyl-3-[®-1-methyl-2-[(dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H25N2O4P |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C30H25N2O4P/c1-20(31-30(33)32-23-11-3-2-4-12-23)19-34-37-35-26-17-15-21-9-5-7-13-24(21)28(26)29-25-14-8-6-10-22(25)16-18-27(29)36-37/h2-18,20H,19H2,1H3,(H2,31,32,33)/t20-/m1/s1 |
InChI Key |
GZHCPPHQRKLXQP-HXUWFJFHSA-N |
Isomeric SMILES |
C[C@H](COP1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54)NC(=O)NC6=CC=CC=C6 |
Canonical SMILES |
CC(COP1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54)NC(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
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